methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate
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Overview
Description
Methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate is a chemical compound belonging to the quinolone family Quinolones are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Formation of the Quinolone Core: The quinolone core is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic or basic conditions.
Esterification: The final step involves the esterification of the quinolone derivative with acetic acid or its derivatives to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolone core to dihydroquinolone derivatives.
Substitution: The methoxy and ester groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinolone derivatives.
Biology: The compound is used in studies to understand the biological activities of quinolones, including their antibacterial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with various molecular targets, including:
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication and are common targets for quinolone antibiotics.
Cell Membrane: The compound can disrupt cell membrane integrity, leading to cell death.
Signal Transduction Pathways: It may interfere with signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl (8-chloro-4-oxoquinolin-1(4H)-yl)acetate
- Methyl (8-hydroxy-4-oxoquinolin-1(4H)-yl)acetate
- Methyl (8-ethyl-4-oxoquinolin-1(4H)-yl)acetate
Uniqueness
Methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate is unique due to the presence of the methoxy group at the 8th position, which can significantly influence its biological activity and chemical reactivity. This functional group can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(8-methoxy-4-oxoquinolin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-11-5-3-4-9-10(15)6-7-14(13(9)11)8-12(16)18-2/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOITUAFWGKFMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(C=CC2=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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